5-(4-bromophenyl)-2-(isobutylthio)-1-phenyl-1H-imidazole
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Overview
Description
5-(4-Bromophenyl)-2-(isobutylthio)-1-phenyl-1H-imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a bromophenyl group, an isobutylthio group, and a phenyl group attached to the imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-bromophenyl)-2-(isobutylthio)-1-phenyl-1H-imidazole typically involves multi-step organic reactions. One common method involves the reaction of 4-bromobenzaldehyde with isobutylthiol in the presence of a base to form the corresponding thioether. This intermediate is then reacted with phenylglyoxal in the presence of ammonium acetate to form the imidazole ring through a cyclization reaction. The reaction conditions often include solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(4-Bromophenyl)-2-(isobutylthio)-1-phenyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Palladium on carbon (Pd/C), hydrogen gas
Substitution: Amines, thiols, bases such as sodium hydride (NaH)
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives
Reduction: Phenyl-substituted imidazole
Substitution: Various substituted imidazole derivatives depending on the nucleophile used
Scientific Research Applications
5-(4-Bromophenyl)-2-(isobutylthio)-1-phenyl-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(4-bromophenyl)-2-(isobutylthio)-1-phenyl-1H-imidazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromophenyl and isobutylthio groups can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromophenyl isocyanate
- 5-(4-Bromophenyl)isoxazole
- 4-Bromophenyl 4-bromobenzoate
Uniqueness
5-(4-Bromophenyl)-2-(isobutylthio)-1-phenyl-1H-imidazole is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. Compared to similar compounds, it offers a different set of properties and applications, making it valuable for specific research and industrial purposes.
Properties
IUPAC Name |
5-(4-bromophenyl)-2-(2-methylpropylsulfanyl)-1-phenylimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2S/c1-14(2)13-23-19-21-12-18(15-8-10-16(20)11-9-15)22(19)17-6-4-3-5-7-17/h3-12,14H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMULHRXWQAYVIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CSC1=NC=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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